molecular formula C12H14O2 B15070587 3,6,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-65-1

3,6,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B15070587
CAS No.: 61995-65-1
M. Wt: 190.24 g/mol
InChI Key: JBFDUXVKVSDDHJ-UHFFFAOYSA-N
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Description

3,6,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic methods have been developed for the preparation of chroman-4-one derivatives, including 3,6,8-Trimethylchroman-4-one. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. These methods may include the use of advanced catalysts and reaction conditions to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3,6,8-Trimethylchroman-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals, cosmetics, and agrochemicals

Mechanism of Action

The mechanism of action of 3,6,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

61995-65-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3,6,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-8(2)12-10(5-7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3

InChI Key

JBFDUXVKVSDDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C=C(C=C2C1=O)C)C

Origin of Product

United States

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